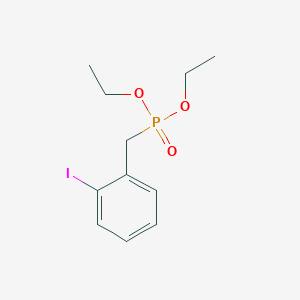
Diethyl 2-iodobenzylphosphonate
Übersicht
Beschreibung
Diethyl 2-iodobenzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-iodophenylmethyl moiety. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-iodophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable 2-iodobenzyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 2-iodobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or toluene at elevated temperatures to facilitate the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of diethyl [(2-iodophenyl)methyl]phosphonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-iodobenzylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides using suitable oxidizing or reducing agents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or cesium carbonate are employed in these reactions, often in solvents like THF or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates with functional groups like azides, thiols, or ethers.
Oxidation and Reduction Reactions: Products include phosphonic acids, phosphine oxides, and other oxidized or reduced derivatives.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-iodobenzylphosphonate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl [(2-iodophenyl)methyl]phosphonate involves its reactivity towards various nucleophiles and electrophiles. The phosphonate group can act as a nucleophile, participating in substitution and coupling reactions. The iodine atom in the 2-iodophenyl group can be activated for substitution or coupling reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring and the phosphonate group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (thiophen-2-ylmethyl)phosphonate: Similar in structure but contains a thiophene ring instead of an iodophenyl group.
Diethyl (2-oxopropyl)phosphonate: Contains a carbonyl group instead of an iodophenyl group.
Uniqueness
Diethyl 2-iodobenzylphosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for versatile functionalization through substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and various research applications .
Eigenschaften
CAS-Nummer |
62680-68-6 |
|---|---|
Molekularformel |
C11H16IO3P |
Molekulargewicht |
354.12 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-2-iodobenzene |
InChI |
InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
XKRRRSGJXJFGBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=CC=C1I)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













